molecular formula C13H17ClO3S B125028 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride CAS No. 154445-78-0

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

Cat. No. B125028
M. Wt: 288.79 g/mol
InChI Key: HLJKUZUILACRPQ-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, also known as Pbf-Cl, is a chemical compound used in peptide synthesis . It is particularly used for introducing the Pbf protection in the guanidine group of arginine . The Pbf group is a benzyl derivative and is commonly used for the protection of the side chains of Arg, Cys, Asp, and Glu .


Synthesis Analysis

The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride involves the use of the Pbf group for the protection of the side chains of Cys, Asp, and Glu . The new protecting group (Pbfm) can be removed with a high concentration of TFA during the cleavage and global deprotection step .


Molecular Structure Analysis

The molecular formula of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is C13H17ClO3S . Its average mass is 190.281 Da and its monoisotopic mass is 190.135757 Da .


Chemical Reactions Analysis

In peptide synthesis, the Pbf group can be removed from the Cys residue by using very dilute TFA solutions . Furthermore, when Cys is protected with the Pbfm group, it can be removed by oxidative treatment, thereby directly rendering the disulfide bridge on the solid phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride include a density of 1.0±0.1 g/cm3, a boiling point of 268.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol and its flash point is 110.6±23.0 °C .

Scientific Research Applications

Novel Synthesis Methods

  • Visible-Light-Catalyzed Reactions : A novel method involving visible-light-catalyzed tandem radical addition and cyclization of 2-alkynylarylethers with sulfonyl chlorides has been developed. This process is significant for preparing sulfonyl-functionalized dihydrobenzofurans, indicating the utility of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride in synthesizing complex organic compounds (Li et al., 2022).

Antibacterial Agents

  • Synthesis of Antibacterial Compounds : Research focused on synthesizing N-substituted sulfonamides bearing benzodioxane moiety, starting with reactions involving 2,3-dihydrobenzo[1,4]dioxin-6-amine and sulfonyl chloride derivatives. This synthesis path is notable for its potential in developing potent antibacterial agents against various bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

  • Enzyme Inhibitory Potential : Studies have investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The research showed significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase enzymes, demonstrating the relevance of compounds related to 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride in enzyme inhibition (Abbasi et al., 2019).

Organic Synthesis and Molecular Structures

  • Sulfonylation and Molecular Structure Investigations : Research on the sulfonylation of various organic compounds and the analysis of molecular structures, such as regioselective sulfonylation and sulfonyl migration in organic compounds, highlights the role of sulfonyl chloride derivatives in complex organic synthesis and structural studies (Mertens et al., 2013).

Radical Addition and Cyclization

  • Radical Cyclization and Rearrangement : Studies have demonstrated methods for achieving radical cyclization and rearrangement using compounds like 2-(allyloxy)anilines and sulfonyl chlorides. This indicates the role of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride in facilitating radical-based synthetic processes (Wang et al., 2017).

Pharmaceutical Applications

  • Pharmaceutical Compound Synthesis : The synthesis of novel pharmaceutical compounds, such as sulfonamides and other derivatives, has been explored using sulfonyl chloride derivatives. This underlines the importance of compounds like 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride in the development of new drugs and therapeutic agents (Cremlyn & Pannell, 1978).

Safety And Hazards

The safety and hazards of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride are indicated by the GHS05 pictogram and the danger signal word . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Future Directions

The future directions for the use of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride could involve its use in the synthesis of arginine-containing peptides . The Pbf group has been proposed as an alternative to the Trityl group for the side-chain protection of Cysteine and Asparagine/Glutamine .

properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKUZUILACRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400246
Record name 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

CAS RN

154445-78-0
Record name 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154445-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Fu, MP Li, CZ Shi, FR Li, Z Du, C Huo - Organic & Biomolecular …, 2019 - pubs.rsc.org
In this paper, regiospecific, double intraannular C–N bond cleavages of N-alkyl 4-oxopiperidinium salts are presented. The reaction sequence involves a charge-transfer complex, in …
Number of citations: 5 pubs.rsc.org
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
Despite advances in targeted anticancer therapies, there are still no small-molecule-based therapies available that specifically target colorectal cancer (CRC) development and …
Number of citations: 14 pubs.acs.org
SE Park, NS El-Sayed, K Shamloo, S Lohan… - Bioconjugate …, 2021 - ACS Publications
Targeted drug delivery for cancer therapy is an emerging area of research. Cancer cells overexpress certain biomarkers that can be exploited for their targeted therapy. Cyclic cell-…
Number of citations: 9 pubs.acs.org
ZL Wang, FF Li, R Quach, A Ferrarese… - Bioorganic & Medicinal …, 2022 - Elsevier
Norbormide [5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide] (NRB, 1), an existing but infrequently used rodenticide, is known to be …
Number of citations: 2 www.sciencedirect.com
J Alaboosh - 2017 - orca.cardiff.ac.uk
The most favoured amino acid in protein-nucleic acid interfaces is arginine due to the existence of the guanidinium group in its structure that can form good hydrogen-bonding …
Number of citations: 2 orca.cardiff.ac.uk
SE Park - 2021 - search.proquest.com
Peptide-drug conjugates (PDCs) have emerging applications in the safer delivery of chemotherapeutics to the site of diseases to avoid the side effects associated with the drug. PDCs …
Number of citations: 8 search.proquest.com

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